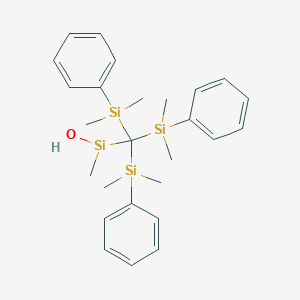
CID 78061094
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier CID 78061094 is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78061094 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78061094 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have different chemical and physical properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
CID 78061094 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of materials, chemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of CID 78061094 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The detailed molecular mechanisms are often studied using techniques such as molecular docking, biochemical assays, and cellular experiments.
Eigenschaften
Molekularformel |
C26H37OSi4 |
|---|---|
Molekulargewicht |
477.9 g/mol |
InChI |
InChI=1S/C26H37OSi4/c1-28(27)26(29(2,3)23-17-11-8-12-18-23,30(4,5)24-19-13-9-14-20-24)31(6,7)25-21-15-10-16-22-25/h8-22,27H,1-7H3 |
InChI-Schlüssel |
DOFKCCFLFPADAE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C([Si](C)(C)C1=CC=CC=C1)([Si](C)(C)C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


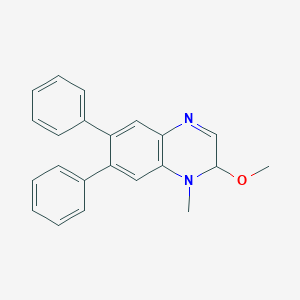
![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)

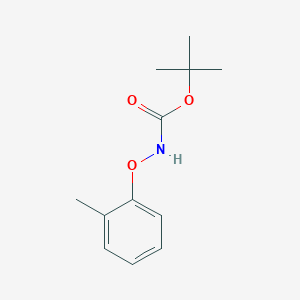
![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
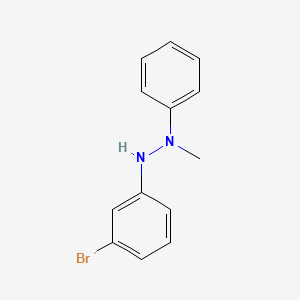
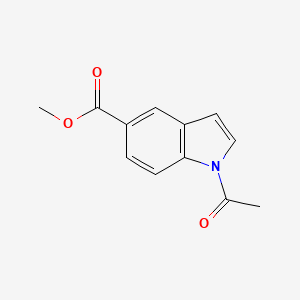
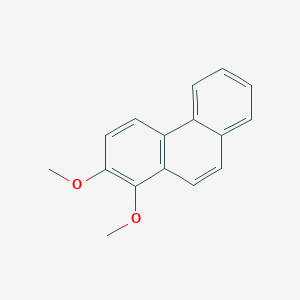
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
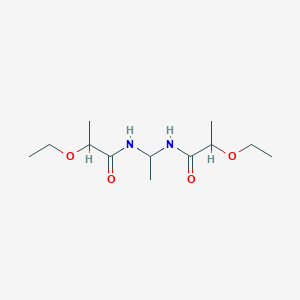


![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
